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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for AZD3965, a first-in-
class inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting a key metabolic
vulnerability in cancer cells, AZD3965 presents a novel therapeutic strategy. This document
objectively compares its performance with available data, details experimental protocols, and
visualizes key biological and procedural pathways to support further research and
development.

Efficacy Data

The primary clinical evaluation of AZD3965 has been conducted in a Phase I, first-in-human
trial (NCT01791595) involving patients with advanced solid tumors and lymphomas. While
Phase | trials are primarily designed to assess safety and determine a recommended dose for
further studies, promising signs of anti-tumor activity were observed.

Table 1: Summary of AZD3965 Clinical Efficacy (Phase I, NCT01791595)
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Efficacy
Endpoint

Patient
) AZD3965 Dose
Population

Outcome Citation

Overall

Response

Diffuse Large B-
cell Lymphoma
(DLBCL)

10mg twice daily

1 patient
achieved a
complete
response lasting

15 months.

Disease Control

DLBCL 10mg twice daily

1 patient
experienced
ongoing stable
disease at 5

cycles.

Pharmacodynam

ic Response

DLBCL (patient
with complete 10mg twice daily

response)

Reduction in
tumor FDG
uptake observed
on day 3 of the
first cycle,
suggesting early
metabolic

effects.

Pharmacodynam

ic Response

General Not specified

Increased urinary
excretion of
lactate and
ketone bodies,
consistent with
on-target renal
MCT1

engagement.

Safety and Tolerability

The safety profile of AZD3965 was characterized in the Phase | dose-escalation study. The

treatment was generally well-tolerated at the determined recommended Phase Il dose (RP2D).

Table 2: Summary of AZD3965 Safety Profile (Phase I, NCT01791595)
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Safety Parameter

Details

Citation

Recommended Phase Il Dose
(RP2D)

10mg twice daily.

Maximum Tolerated Dose
(MTD)

20mg once daily.

Most Common Adverse Events
(Grades 1-2)

Nausea, fatigue, anorexia,
constipation, and
asymptomatic, reversible
electroretinogram (ERG)

changes.

Dose-Limiting Toxicities (DLTSs)

Observed at doses of 20mg
once daily and above. Included
a single instance of cardiac
troponin rise and
asymptomatic, reversible
retinal ERG changes. A case
of metabolic acidosis was also

reported.

Serious Adverse Events

One patient experienced a
dose-limiting serious
unexpected serious adverse
reaction (SUSAR) of Troponin |

increase.

Experimental Protocols

The following section details the methodologies employed in the key Phase | clinical trial of

AZD3965 (NCT01791595).

Study Design: A Phase |, open-label, dose-escalation study was conducted to determine the
safety, tolerability, MTD, and RP2D of AZD3965. The study consisted of two parts: a dose-

escalation phase (Part 1) and a dose-expansion phase (Part 2).

Patient Population:
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e Part 1 (Dose Escalation): Patients with advanced solid tumors or lymphomas who were
refractory to conventional treatment.

» Part 2 (Dose Expansion): Patients with relapsed/refractory Diffuse Large B-cell Lymphoma
(DLBCL) and Burkitt Lymphoma (BL).

Treatment Regimen:

AZD3965 was administered orally as a capsule, either once daily (od) or twice daily (bd).

Dose levels in the escalation phase ranged from 5mg to 30mg daily.

In the expansion cohort, patients were treated with the RP2D of 10mg twice dalily.

Treatment was administered in 28-day cycles, with some initial cohorts having a 7-day break
after the first dose to monitor for side effects.

Pharmacodynamic and Biomarker Assessments:

o Metabolomics: Plasma and urine samples were collected to measure changes in lactate and
ketone bodies.

e Imaging: [18F]FDG-PET/CT scans were performed to assess changes in tumor glucose
uptake as an early indicator of metabolic response.

e Immunohistochemistry: Tumor biopsies were assessed for the expression of MCT1 and
MCT4 to explore potential predictive biomarkers. MCT4 expression has been identified as a
potential mechanism of resistance to MCT1 inhibition.

Visualizing the Science: Diagrams

To better illustrate the mechanisms and procedures involved, the following diagrams have been
generated.
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¢ To cite this document: BenchChem. [AZD3965: A Comparative Guide to Clinical Trial Efficacy

and Safety]. BenchChem, [2025]. [Online PDF]. Available at:
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safety]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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